molecular formula C17H17N3O2S B2874486 6,7-dimethoxy-4-(3-methylanilino)-1H-quinazoline-2-thione CAS No. 901721-25-3

6,7-dimethoxy-4-(3-methylanilino)-1H-quinazoline-2-thione

Cat. No.: B2874486
CAS No.: 901721-25-3
M. Wt: 327.4
InChI Key: CYQSHKXJFDVROA-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-4-(3-methylanilino)-1H-quinazoline-2-thione is a sophisticated small molecule based on the quinazoline scaffold, a structure renowned for its diverse biological activities and significance in medicinal chemistry . The core quinazoline structure is a nitrogen-containing heterocycle, and its derivatives are considered "privileged structures" in drug discovery due to their ability to interact with multiple biological targets . This specific analog features a 6,7-dimethoxy substitution pattern on the aromatic ring, a characteristic shared with several potent research compounds and approved therapies, which often contributes to enhanced binding affinity and pharmacokinetic properties . The molecule also incorporates a thiocarbonyl group at the 2-position and a 3-methylanilino substituent at the 4-position, modifications that are known to significantly influence the compound's electronic properties, reactivity, and potential for target engagement. Quinazoline derivatives have demonstrated a wide spectrum of biological activities in research settings, making them valuable tools for investigating various disease pathways . Notably, 4-anilinoquinazolines are a prominent class of compounds known for their potent inhibitory activity against tyrosine kinases, such as the epidermal growth factor receptor (EGFR) and the c-Met receptor . For instance, closely related 6,7-dimethoxy-4-anilinoquinolines have been synthesized and identified as potent c-Met inhibitors, showing remarkable activity against various cancer cell lines . The presence of the methyl group on the anilino ring in your compound of interest may be explored for its effect on selectivity and potency. Furthermore, the quinazoline-2-thione moiety is a key pharmacophore investigated for activities including antimalarial and anticonvulsant effects, highlighting the versatility of this core structure . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to determine the suitability of this compound for their specific experimental purposes.

Properties

CAS No.

901721-25-3

Molecular Formula

C17H17N3O2S

Molecular Weight

327.4

IUPAC Name

6,7-dimethoxy-4-(3-methylanilino)-1H-quinazoline-2-thione

InChI

InChI=1S/C17H17N3O2S/c1-10-5-4-6-11(7-10)18-16-12-8-14(21-2)15(22-3)9-13(12)19-17(23)20-16/h4-9H,1-3H3,(H2,18,19,20,23)

InChI Key

CYQSHKXJFDVROA-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC2=NC(=S)NC3=CC(=C(C=C32)OC)OC

solubility

not available

Origin of Product

United States

Preparation Methods

Cyclocondensation of Anthranilic Acid Derivatives

The quinazoline core is frequently constructed via cyclocondensation reactions between anthranilic acid derivatives and thiourea or its analogs. For 6,7-dimethoxy-4-(3-methylanilino)-1H-quinazoline-2-thione, this involves functionalizing 4,5-dimethoxy-2-nitrobenzoic acid through sequential esterification and nitro reduction. As demonstrated in a patented protocol, methyl esterification of 4,5-dimethoxy-2-nitrobenzoic acid with methanol under acidic conditions generates the intermediate methyl 4,5-dimethoxy-2-nitrobenzoate, which undergoes catalytic hydrogenation (H₂/Pd-C) to yield methyl 2-amino-4,5-dimethoxybenzoate. Subsequent reaction with thiourea in refluxing ethanol facilitates cyclocondensation, forming the quinazoline-2-thione skeleton. This method achieves yields of 78–85% but requires stringent control over reaction stoichiometry to avoid dimerization byproducts.

Thiolation via Phosphorus Pentasulfide (P₂S₅)

The introduction of the thione group at position 2 is commonly achieved through thiolation of quinazoline-4-one precursors. In a representative procedure, 6,7-dimethoxy-4-(3-methylanilino)-1H-quinazoline-4-one is refluxed with P₂S₅ in anhydrous xylene for 4–6 hours, resulting in quantitative conversion to the thione derivative. The reaction proceeds via nucleophilic attack of sulfur at the carbonyl carbon, with the mechanism represented as:

$$
\text{Quinazoline-4-one} + \text{P}2\text{S}5 \rightarrow \text{Quinazoline-2-thione} + \text{P}2\text{O}5 + \text{H}_2\text{S} \quad
$$

Optimization studies indicate that substituting xylene with higher-boiling solvents like o-dichlorobenzene improves yields to 92% by minimizing side reactions. However, P₂S₅’s moisture sensitivity and corrosive nature necessitate inert atmosphere conditions, complicating large-scale synthesis.

Advanced Methodologies: Microwave and One-Pot Systems

Microwave-Assisted Cyclocondensation

Microwave irradiation has emerged as a transformative approach for synthesizing quinazoline-2-thiones. A one-pot protocol developed by Kaur et al. involves irradiating a mixture of 3-methylaniline, 4,5-dimethoxyanthranilic acid, and thiourea in ethanol at 120°C for 15 minutes, directly yielding the target compound with 89% efficiency. Comparative studies show microwave methods reduce reaction times from 12 hours (conventional heating) to <30 minutes while enhancing purity from 82% to 96%. The accelerated kinetics arise from dipole polarization effects, which promote rapid cyclization and minimize thermal degradation.

Eco-Efficient One-Pot Synthesis

Building on green chemistry principles, recent work demonstrates the synthesis of quinazoline-2-thiones in aqueous media. Anthranilic acid derivatives react with potassium thiocyanate (KSCN) in water at 25°C, forming a thiourea intermediate in situ. Subsequent base-mediated cyclization (NaOH, 80°C) and acidification (HCl) yield the final product with 91% isolated purity. This method eliminates organic solvents, reduces waste, and scales linearly to kilogram quantities, making it industrially viable. A comparative analysis of solvent systems is provided below:

Solvent Temperature (°C) Time (h) Yield (%) Purity (%)
Ethanol 80 12 78 82
Xylene 140 6 85 88
Water 25 4 91 96
Microwave 120 0.25 89 95

Data synthesized from

Functionalization and Derivatization Techniques

Post-Synthetic Modifications

The thione group serves as a versatile handle for further functionalization. Alkylation with methyl iodide or benzyl bromide in the presence of NaH generates S-alkyl derivatives, which exhibit enhanced bioavailability. For example:

$$
\text{Quinazoline-2-thione} + \text{CH}_3\text{I} \xrightarrow{\text{NaH, DMF}} \text{Quinazoline-2-methylthioether} \quad
$$

These derivatives are critical for structure-activity relationship (SAR) studies, particularly in optimizing antimicrobial and anticancer profiles.

Industrial-Scale Production and Challenges

Catalytic Hydrogenation in Nitro Reduction

Large-scale synthesis requires efficient nitro-to-amine conversion. The patented route employs catalytic hydrogenation (10% Pd/C, H₂ at 50 psi) to reduce methyl 4,5-dimethoxy-2-nitrobenzoate, achieving >99% conversion with catalyst recyclability up to five cycles. Alternatives like Fe/HCl reduction are less favored due to iron oxide sludge formation, which complicates waste management.

Purification and Crystallization

Crude this compound is purified via recrystallization from ethanol/water (3:1). X-ray diffraction analysis confirms monoclinic crystal packing (space group P2₁/c), with hydrogen bonding between thione sulfur and N-H groups stabilizing the lattice. Pilot-scale trials demonstrate that seeding with pure crystals during cooling (0.5°C/min) increases product uniformity (RSD <2%).

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-4-(3-methylanilino)-1H-quinazoline-2-thione undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce the corresponding amines.

Scientific Research Applications

6,7-Dimethoxy-4-(3-methylanilino)-1H-quinazoline-2-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-4-(3-methylanilino)-1H-quinazoline-2-thione involves its interaction with specific molecular targets. Research suggests that quinazoline derivatives, including this compound, may inhibit tyrosine kinases, which are enzymes involved in the regulation of cell growth and proliferation . By inhibiting these enzymes, the compound can exert anti-cancer effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structure Variations

Quinoline vs. Quinazoline Derivatives
  • Compound 18 (Quinoline series): 2-(1-Benzylpiperidin-4-yl)-6,7-dimethoxy-4-(4-methoxyphenyl)quinoline () shares the 6,7-dimethoxy motif but differs in the core structure (quinoline vs. quinazoline). Compound 18 exhibits acetylcholinesterase (AChE) inhibition (IC50 = 0.01 µM), suggesting the quinoline core favors AChE targeting .
  • Isoquinoline Derivatives: and describe isoquinoline-based compounds (e.g., 6,7-dimethoxy-4-(p-fluorobenzyl)isoquinoline hydrobromide).
Tetrahydrobenzoquinazoline Derivatives

Substituent Analysis

Position 4 Modifications
  • 4-(4-Phenoxyphenylamino)quinazoline-2-thione (): Replacing the 3-methylanilino group with a phenoxyphenylamino substituent increases lipophilicity and steric hindrance. This may enhance membrane permeability but reduce selectivity for certain targets .
  • 4-(3-(4-Methylpiperazin-1-yl)propoxy)quinolines (–9): Alkoxy chains with piperazine groups improve solubility and introduce basicity, which could enhance interactions with charged residues in enzyme active sites .
Thione vs. Thiol or Ether Groups
  • 1,3,4-Oxadiazole-2-thione Derivatives (): The thione group stabilizes the tautomeric form (9.6–12.1 kcal/mol more stable than thiol), favoring electron delocalization. This property is critical for interactions with sulfur-binding enzymes or metal ions .

Biological Activity

6,7-Dimethoxy-4-(3-methylanilino)-1H-quinazoline-2-thione is a quinazoline derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and inflammation. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative studies with similar compounds, and research findings.

The compound's chemical structure is characterized by a quinazoline core with specific substitutions that may influence its biological properties. Below is a summary of its chemical properties:

PropertyValue
CAS No. 901721-25-3
Molecular Formula C17H17N3O2S
Molecular Weight 327.4 g/mol
IUPAC Name This compound
Solubility Not available

Research indicates that quinazoline derivatives like this compound may exert their biological effects primarily through the inhibition of tyrosine kinases. These enzymes are crucial in regulating cell growth and proliferation, making them significant targets in cancer therapy.

Biological Activities

  • Anticancer Activity
    • Several studies have highlighted the anticancer potential of quinazoline derivatives. The compound has shown promising results in inhibiting tumor cell proliferation in vitro. For instance, it was found to significantly reduce the viability of various cancer cell lines, suggesting its utility as a chemotherapeutic agent .
  • Anti-inflammatory Properties
    • The compound has also been investigated for its anti-inflammatory effects. It appears to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines . This property could be beneficial in treating conditions characterized by chronic inflammation.
  • Antioxidant Activity
    • Preliminary studies indicate that this compound exhibits antioxidant properties, which could contribute to its overall therapeutic profile by mitigating oxidative stress in cells .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other quinazoline derivatives:

Compound NameAnticancer ActivityAnti-inflammatory ActivityAntioxidant Activity
This compoundHighModerateModerate
4-AnilinoquinazolineVery HighLowLow
4-(4-Hydroxy-3-methylanilino)-6,7-dimethoxyquinazolineModerateHighModerate

Case Studies and Research Findings

  • In Vitro Studies
    • In vitro assays demonstrated that this compound effectively inhibited the growth of several cancer cell lines at micromolar concentrations . The IC50 values ranged from 5 to 15 µM depending on the cell line.
  • Mechanistic Insights
    • Mechanistic studies revealed that the compound induces apoptosis in cancer cells through activation of caspase pathways and modulation of Bcl-2 family proteins . This suggests a potential for developing it as an adjunct therapy in cancer treatment.
  • Animal Models
    • In vivo studies using animal models have shown that administration of the compound resulted in significant tumor size reduction compared to control groups, further supporting its potential as an anticancer agent .

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